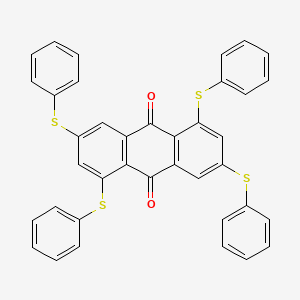
4-Chloro-6-(methylamino)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It belongs to the class of aldehydes and ketones and is primarily used for research purposes . This compound is characterized by the presence of a chloro group and a methylamino group attached to a nicotinaldehyde backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylamino)nicotinaldehyde typically involves the chlorination of 6-methylaminonicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperature and pressure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-Chloro-6-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-6-(methylamino)nicotinic acid.
Reduction: 4-Chloro-6-(methylamino)nicotinalcohol.
Substitution: 4-Amino-6-(methylamino)nicotinaldehyde.
科学研究应用
4-Chloro-6-(methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-6-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro and methylamino groups can also influence the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
6-Chloro-4-(ethylamino)nicotinaldehyde: Similar structure but with an ethylamino group instead of a methylamino group.
4-Chloro-6-(methylamino)pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a nicotinaldehyde backbone.
Uniqueness
4-Chloro-6-(methylamino)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methylamino groups allows for versatile chemical modifications and interactions with biological targets .
属性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC 名称 |
4-chloro-6-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7-2-6(8)5(4-11)3-10-7/h2-4H,1H3,(H,9,10) |
InChI 键 |
CUJHWYJULIKKJN-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=C(C(=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



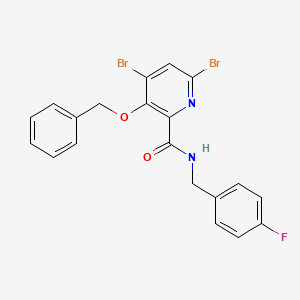
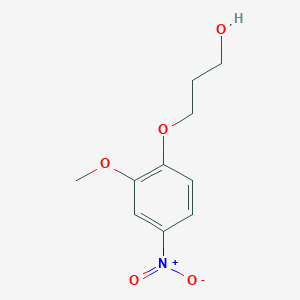
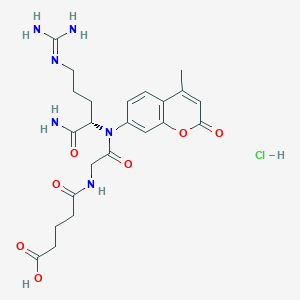
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
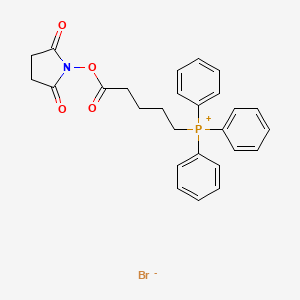
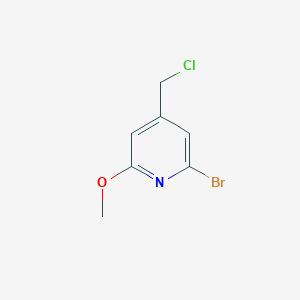

![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)



![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
